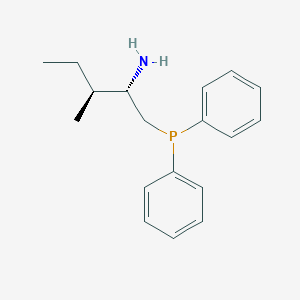
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine typically involves the reaction of a chiral amine with diphenylphosphine. The process often requires specific reaction conditions, such as controlled temperature and the presence of a base to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as inert atmosphere and controlled temperature.
Major Products
The major products formed from these reactions include phosphine oxides, secondary or tertiary amines, and substituted phosphine derivatives.
Scientific Research Applications
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-Bis(diphenylphosphino)butane
- (2R,3R)-Bis(diphenylphosphino)butane
- (2S,3R)-Bis(diphenylphosphino)butane
Uniqueness
(2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C18H24NP |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-amine |
InChI |
InChI=1S/C18H24NP/c1-3-15(2)18(19)14-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,3,14,19H2,1-2H3/t15-,18+/m0/s1 |
InChI Key |
KBPUDCSECNQALO-MAUKXSAKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


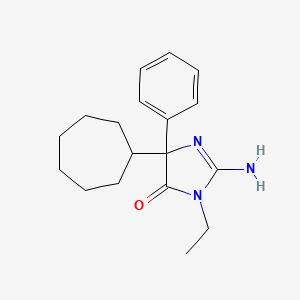

![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)


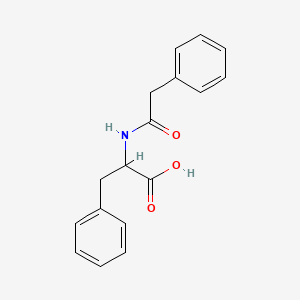
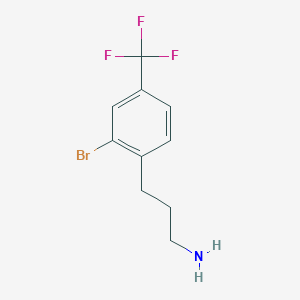
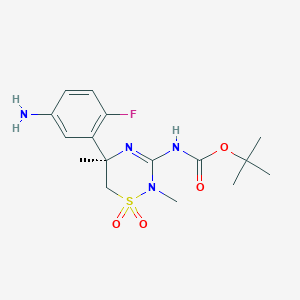
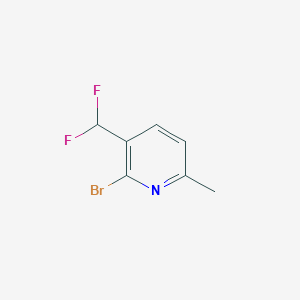


![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
